Calcium borate

Description

Significance and Interdisciplinary Research Context of Calcium Borate (B1201080) Compounds

Calcium borate is not a single, monolithic entity but rather a family of compounds with varying compositions and properties, a fact that underpins its broad interdisciplinary significance. wikiwand.comwikipedia.org These compounds are noted for their multifaceted roles in materials science, agriculture, and even the biomedical field. americanelements.comtaylorandfrancis.comslideshare.net

In materials science , calcium borates are integral components in the manufacturing of glass and ceramics, acting as a flux to facilitate melting and bonding. slideshare.net Their high melting points and thermal stability make them suitable for high-temperature applications. taylorandfrancis.com Anhydrous this compound, for instance, is a key ingredient in producing specialized boron glasses and ceramic frits for glazes. wikipedia.org Furthermore, the flame-retardant properties of calcium borates have been extensively researched, with their ability to release water upon heating and form a protective glassy layer making them valuable additives in plastics and polymers. google.com The tribological properties of this compound nanoadditives, such as their friction-reducing and anti-wear characteristics, have also made them a subject of interest in the development of advanced lubricants. taylorandfrancis.com

The agricultural sector utilizes this compound as a source of the essential micronutrient boron for plants. usda.gov Unlike highly soluble sodium borates, calcium borates offer a slower, more controlled release of boron, which can be advantageous in certain soil types and for long-term nutrient management. usda.gov This controlled release helps to prevent the risk of toxicity associated with excessive boron levels. usda.gov Additionally, some this compound compounds have been investigated for their fungicidal and insecticidal properties, offering a potential avenue for crop protection.

In the realm of biomedicine , the unique properties of calcium borates have sparked interest in their potential applications. Research into borate-modified calcium phosphate (B84403) ceramics has shown promise for bone tissue engineering. researchgate.net These materials can exhibit antimicrobial properties and enhanced bioresorption rates compared to traditional calcium phosphate ceramics. researchgate.net The biocompatibility and ability of this compound to influence the metabolism of minerals like calcium and magnesium have also been noted.

The interdisciplinary nature of this compound research is further highlighted by its use in more specialized applications. For example, it serves as a binder in some grades of hexagonal boron nitride for hot pressing and has been explored for its neutron-absorbing capabilities. wikipedia.org The development of rare-earth doped calcium borates has also opened up new frontiers in the field of nonlinear optical materials.

Evolution of Research Trajectories in this compound Investigations

The scientific investigation of this compound has evolved significantly from its early beginnings, which were largely centered on the study of naturally occurring minerals. The trajectory of research has progressed from basic characterization to the synthesis of novel forms with tailored properties for specific applications.

Historically, the study of this compound was synonymous with the mineralogy of borate deposits. Naturally occurring hydrated calcium borates such as colemanite (2CaO·3B₂O₃·5H₂O), nobleite (CaO·3B₂O₃·4H₂O), and priceite were among the first to be characterized. wikiwand.comgoogle.com Colemanite, in particular, was a significant ore of boron before the discovery of kernite in 1926. wikipedia.org Early research focused on the chemical composition and properties of these minerals.

A significant shift in the research trajectory occurred with the development of synthetic methods for producing calcium borates. This allowed for the creation of higher purity compounds and the exploration of compositions not readily found in nature. Early synthetic work often involved the reaction of boric acid with a calcium source like lime (calcium oxide) or calcium carbonate in an aqueous slurry. google.comgoogle.com These studies laid the groundwork for understanding the fundamental chemistry of this compound formation. For instance, early 20th-century research explored the phase equilibrium of the CaO-B₂O₃ system, identifying different this compound compounds and their melting points. nist.gov

The latter half of the 20th century and the early 21st century have witnessed a further evolution in research, driven by the demand for advanced materials with specific functionalities. This has led to the development of more sophisticated synthesis techniques, including:

Co-precipitation methods: These techniques allow for the synthesis of this compound nanoparticles with controlled size and morphology. nih.gov Research has shown that annealing temperature and time can be used to control the crystal structure and particle size of the resulting nanoparticles, transitioning from amorphous structures to crystalline phases like calcium metaborate (B1245444) (CaB₂O₄) and calcium tetraborate (B1243019) (CaB₄O₇) at higher temperatures. nih.gov

Hydrothermal synthesis: This method has been employed to create one-dimensional nanostructured borates, such as whiskers, with high thermal stability. researchgate.net For example, monoclinic Ca₂B₂O₅·H₂O whiskers have been synthesized using borax (B76245), calcium chloride, and sodium hydroxide (B78521) as reactants. researchgate.net

Solid-state reactions: This approach is used to produce specialized calcium borates, such as the yttrium this compound (Y₂CaB₁₀O₁₉), a nonlinear optical material, by heating a mixture of the constituent oxides at high temperatures. scielo.br

Pyrolysis of precursors: A novel and simple method for synthesizing high-purity calcium metaborate (CaB₂O₄) involves the pyrolysis of calcium fructoborate. researchgate.net

This evolution in synthesis has been paralleled by a diversification in the applications being investigated. The focus has expanded from traditional uses in glass and ceramics to high-technology areas such as optical data storage, where europium-doped this compound chlorides have shown potential as long-persistent phosphors. icmab.es The development of borate-based passivation layers is also being explored for next-generation calcium batteries.

The following table provides a summary of various research findings on the synthesis of different this compound compounds:

| Resulting this compound Compound | Precursors | Synthesis Method | Key Findings |

| Crystalline calcium hexaborate tetrahydrate (synthetic nobleite) | Boric acid, Lime (CaO) | Aqueous slurry reaction at 85°-105° C | High boric acid to water molar ratio is crucial for formation. google.com |

| This compound nanoparticles (CaB₂O₄ and CaB₄O₇) | Calcium chloride, Borax | Co-precipitation followed by thermal treatment | Annealing temperature controls the crystalline phase and particle size. nih.gov |

| This compound whiskers (Ca₂B₂O₅·H₂O) | Borax, Calcium chloride, Sodium hydroxide | Hydrothermal synthesis at 180°C | Produces single-crystalline whiskers with high thermal stability. researchgate.net |

| Calcium metaborate (CaB₂O₄) | Calcium fructoborate | Pyrolysis | A simple and efficient method for producing high-purity CaB₂O₄. researchgate.net |

| Yttrium this compound (Y₂CaB₁₀O₁₉) | Yttrium oxide, Calcium carbonate, Boric acid | Single-stage solid-state reaction | A cost-effective method for producing this nonlinear optical material. scielo.br |

| Boron-modified tricalcium phosphate (0.3B-TCP) | Calcium nitrate (B79036), Ammonium (B1175870) dihydrogen phosphate, Boric acid | Wet chemical synthesis followed by heat treatment | Results in a whitlockite (B577102) structure with potential for biomedical applications. |

Properties

IUPAC Name |

tricalcium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLHFYFMCKBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

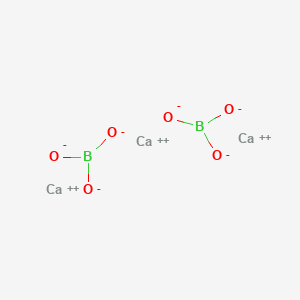

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ca3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930103 | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Calcium Borate Materials

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a versatile and widely employed method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly effective for the synthesis of hydrated calcium borate (B1201080) compounds, allowing for precise control over the phase and morphology of the final product.

Controlled Preparation of Hydrated Calcium Borate Phases

The hydrothermal method facilitates the synthesis of various hydrated this compound phases by carefully manipulating reaction parameters such as temperature, time, and the stoichiometry of precursors. Common reactants include calcium-containing compounds like calcium hydroxide (B78521) (Ca(OH)₂), calcium chloride (CaCl₂), and calcium nitrate (B79036) (Ca(NO₃)₂·4H₂O), along with a boron source such as boric acid (H₃BO₃) or borax (B76245) (Na₂B₄O₇·10H₂O). ias.ac.inresearchgate.netresearchgate.net

For instance, thorn-like polycrystalline Ca₂B₂O₅·H₂O microspheres have been synthesized from calcium hydroxide and boric acid at relatively low temperatures (90°C). ias.ac.in By adjusting the temperature, different phases and morphologies can be obtained. researchgate.net Hydrothermal treatment of calcium oxide and boric acid mixtures between 234°C and 300°C has been shown to produce the orthorhombic phase of Ca₂B₆O₁₁·H₂O. sciengine.com

Research has demonstrated the synthesis of specific hydrated phases by controlling the reaction conditions. For example, a study on the hydrothermal synthesis of hydrated calcium hexaborates identified ideal conditions for forming calcium hexaborate pentahydrate at 100°C with specific molar ratios of boric acid to water and calcium oxide to boric acid. researchgate.net Another investigation produced priceite (4CaO·5B₂O₃·7H₂O) and other hydrated compounds by reacting Ca(OH)₂ and H₃BO₃ at temperatures ranging from 200 to 350°C. dtic.mil The pH of the starting solution also plays a crucial role, with weak basic conditions favoring the formation of priceite and alkaline conditions leading to parasibirskite (2CaO·B₂O₃·H₂O).

The table below summarizes the synthesis conditions for various hydrated this compound phases using the hydrothermal method.

| Hydrated this compound Phase | Precursors | Temperature (°C) | Time (h) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Ca₂B₂O₅·H₂O (monoclinic) | Borax, CaCl₂, NaOH | 180 | 2 | Formation of single-crystalline whiskers. | researchgate.netscientific.net |

| Ca₂B₂O₅·H₂O (thorn-like microspheres) | Ca(OH)₂, H₃BO₃ | 90 | 24 | Produces microspheres composed of nanoflakes. | ias.ac.in |

| Ca₂B₆O₁₁·H₂O (orthorhombic) | CaO, H₃BO₃ | 234-300 | 48-96 | Yields a phase with nonlinear optical properties. | sciengine.com |

| CaO·3B₂O₃·5H₂O | CaO, H₃BO₃ | 100 | - | Ideal conditions determined for this specific phase. | researchgate.net |

| α-4CaO·5B₂O₃·7H₂O | Ca(NO₃)₂·4H₂O, Na₂B₄O₇·10H₂O | 120 | - | Formation of nanoflakes and various nanostructures. | researchgate.net |

Morphological Engineering in Hydrothermal Systems (e.g., whiskers, microspheres, nanoplate-shaped particles)

A key advantage of hydrothermal synthesis is the ability to engineer the morphology of the resulting this compound materials by adjusting reaction parameters. This control over shape and size is critical as the material's properties and applications are often morphology-dependent.

Whiskers: Single-crystalline this compound whiskers, which are valued for their potential in reinforcing composite materials, have been synthesized hydrothermally. researchgate.netscientific.net For example, Ca₂B₂O₅·H₂O whiskers with lengths of 50–100 μm and diameters of 1.0–3.0 μm were produced at 180°C over 2 hours using borax, calcium chloride, and sodium hydroxide as reactants. researchgate.netscientific.net The temperature of the hydrothermal reaction is a critical factor, with changes leading to significant morphological variations in the final product. researchgate.net

Microspheres: Various types of microspheres can be fabricated. Thorn-like polycrystalline Ca₂B₂O₅·H₂O microspheres, constructed from many small flakes, were formed at 90°C. ias.ac.in Hierarchical porous Ca(BO₂)₂ microspheres have been created through a two-step process involving an initial hydrothermal synthesis of Ca₄B₁₀O₁₉·7H₂O microspheres at 100°C, followed by thermal conversion. qianggroup.com Additionally, sea urchin-like microspheres have been synthesized via a facile hydrothermal method. rsc.org

Nanoplate-shaped particles: Nanoplate structures are another common morphology achieved through hydrothermal synthesis. Oval-like microspheres composed of nanoplates of 4CaO·5B₂O₃·7H₂O have been prepared, demonstrating the self-assembly capabilities within hydrothermal systems. entomoljournal.com The pH of the synthesis solution has been shown to directly influence the growth mechanism, with lower pH levels inducing the formation of self-assembled nanoplates.

Co-precipitation Routes for this compound Nanoparticles

Co-precipitation is a facile and effective method for synthesizing this compound nanoparticles. This bottom-up approach involves the simultaneous precipitation of calcium and borate ions from a solution to form a solid precursor, which is often amorphous. Subsequent thermal treatment is typically required to induce crystallization and obtain the desired nanoparticle phase. mdpi.comscienceopen.comnih.gov

A typical co-precipitation synthesis involves using soluble precursors like calcium chloride (CaCl₂) and borax (Na₂B₄O₇). mdpi.com These are dissolved in a solvent, often deionized water, and then mixed to initiate the precipitation of this compound. The resulting precipitate is then separated from the solution by centrifugation, washed, and dried before any subsequent annealing. nih.gov

Influence of Polymeric Capping Agents and Chemical Modifiers on Particle Morphology and Dispersion

Control over particle size, agglomeration, and morphology during co-precipitation is crucial for the performance of the resulting nanoparticles. Polymeric capping agents and chemical modifiers are often introduced during the synthesis process to achieve this control. researchgate.netresearchgate.net

Polymeric Capping Agents: Polyvinylpyrrolidone (PVP) is a commonly used capping agent in the synthesis of this compound nanoparticles. mdpi.comresearchgate.net PVP adsorbs onto the surface of the forming nanoparticles, providing steric hindrance that limits uncontrolled growth and prevents agglomeration. researchgate.netresearchgate.net The use of PVP has been shown to be effective in producing ultrafine calcium tetraborate (B1243019) (CaB₄O₇) nanoparticles. mdpi.comresearchgate.net The concentration of the polymer can significantly impact the final product; for instance, introducing 1 wt% PVP led to the formation of spherical nanoparticles with a narrow size distribution and an average size of 5.5 nm for the initial precipitate. researchgate.net In the absence of such a capping agent, uncontrolled particle growth and flocculation are more likely, leading to larger, nanoplate-shaped particles. researchgate.net

Chemical Modifiers: Besides polymers, other chemical modifiers can be used to alter the surface properties and dispersion of this compound nanoparticles. Oleic acid, for example, has been used as a modifier to create oil-soluble this compound nanoparticles. researchgate.net By altering the surface from hydrophilic to hydrophobic, the nanoparticles gain high solubility in mineral base oils, which is essential for their application as lubricant additives. researchgate.netresearchgate.net The modification with oleic acid has been confirmed to improve the anti-wear and friction-reducing properties of the nanoparticles in lubricating oils. researchgate.net

The table below details the effect of different capping agents and modifiers on this compound nanoparticles.

| Capping Agent/Modifier | Precursors | Synthesis Method | Effect on Nanoparticles | Reference(s) |

|---|---|---|---|---|

| Polyvinylpyrrolidone (PVP) | CaCl₂, Na₂B₄O₇ | Co-precipitation | Controls particle size, reduces agglomeration, leads to spherical shapes. | mdpi.comresearchgate.netresearchgate.net |

| Oleic Acid | Na₂B₄O₇·10H₂O, CaCl₂ | In-situ modification | Renders surface hydrophobic, enabling oil solubility for lubricant applications. | researchgate.netresearchgate.net |

| Starch | - | Co-precipitation with microwave irradiation | Limits agglomeration through steric stabilization. | science.gov |

Post-Synthesis Thermal Treatment and Annealing Effects on Crystallinity and Phase Evolution

The as-precipitated this compound obtained from co-precipitation methods is often amorphous. mdpi.comscienceopen.comresearchgate.net A post-synthesis thermal treatment, or annealing, is a critical step to induce crystallization, control the phase composition, and influence the final particle size.

The annealing temperature and duration are key parameters that dictate the evolution of the crystalline structure. Studies have shown that for a sample annealed at 700°C, a crystalline structure only begins to form after 5 hours of annealing, whereas a 3-hour duration results in an amorphous structure. mdpi.comscienceopen.comnih.govnih.gov This indicates a clear kinetic component to the crystallization process.

The phase of the this compound is also highly dependent on the annealing temperature. At 900°C, the calcium metaborate (B1245444) (CaB₂O₄) phase is typically dominant. mdpi.comresearchgate.net To obtain the calcium tetraborate (CaB₄O₇) phase, higher temperatures, specifically around 970°C, are required. mdpi.comscienceopen.comnih.govnih.gov The transformation to different crystalline phases can be tracked using techniques like X-ray diffraction (XRD). researchgate.net

Furthermore, the annealing process affects the particle size and thermal stability. As the annealing temperature and time increase, the average particle size tends to increase due to crystal growth and Ostwald ripening. mdpi.comscienceopen.comnih.gov Thermogravimetric analysis (TGA) has confirmed that samples annealed at higher temperatures, such as 970°C, exhibit improved thermal stability, showing negligible mass loss at elevated temperatures compared to the initial, un-annealed precipitate which shows significant mass loss due to trapped moisture and decomposition of capping agents like PVP. mdpi.comresearchgate.net

| Annealing Temperature (°C) | Annealing Time (h) | Resulting Phase(s) | Effect on Particle Size/Crystallinity | Reference(s) |

|---|---|---|---|---|

| 700 | 3 | Amorphous | - | mdpi.comscienceopen.comnih.govnih.gov |

| 700 | 5 | Crystalline (Metaborate formation begins) | Transformation to crystalline phase originates. | mdpi.comscienceopen.comnih.govnih.gov |

| 900 | - | Mostly Calcium Metaborate (CaB₂O₄) | Increased crystallinity and particle size. | mdpi.comresearchgate.net |

| 970 | - | Calcium Tetraborate (CaB₄O₇) | Formation of tetraborate phase; average particle size 6-15 nm. | mdpi.comscienceopen.comnih.govnih.gov |

Solid-State Reaction Approaches for Complex this compound Systems

Solid-state reaction, often referred to as the ceramic method, is a conventional and powerful technique for synthesizing a wide range of inorganic materials, including complex this compound systems. This method involves the high-temperature reaction of solid precursors to form a new, thermodynamically stable solid product. It is particularly useful for producing anhydrous and complex borates that are not easily accessible through solution-based routes. researchgate.netscielo.br

The process typically involves intimately mixing powdered reactants, such as calcium carbonate (CaCO₃) or calcium oxide (CaO) and boric acid (H₃BO₃) or boron oxide (B₂O₃). researchgate.netscielo.brrsc.org This mixture is then heated in a furnace at high temperatures, often below 1000°C, for extended periods to allow for the diffusion of ions and subsequent reaction. researchgate.net For example, a new this compound, CaB₆O₁₀, was successfully prepared through solid-state reactions at temperatures below 750°C. researchgate.net

To ensure phase purity and enhance crystallinity, several strategies can be employed. A heat treatment process following the initial reaction is common. researchgate.net Sometimes, an excess amount of one precursor, like B₂O₃, is added to the starting mixture to control the formation of a single desired phase, such as calcium tetraborate. researchgate.net The synthesis of CaB₂O₄ has been achieved by reacting CaCO₃ and H₃BO₃ at temperatures between 800°C and 900°C. researchgate.net Another approach involves the pyrolysis of organometallic precursors; for instance, high-purity CaB₂O₄ has been generated as the final solid residue from the pyrolysis of calcium fructoborate at 600°C. scielo.brscielo.br

Solid-state synthesis can also be combined with other techniques like mechanochemical activation. In one study, boron-substituted tricalcium phosphate (B84403) was synthesized via a solid-state reaction at 1150°C following a mechanochemical activation step, which can enhance reactivity and lower the required reaction temperature. mdpi.com This method is also used to prepare phosphors for luminescent applications, such as Dy³⁺-doped Ca₃Gd₂(BO₃)₄, which is synthesized by heating stoichiometric mixtures of the constituent oxides and carbonates at high temperatures. jspae.com

Chemical Wet Synthesis Techniques for Organic-Inorganic Hybrid Calcium Borates

The development of organic-inorganic hybrid materials represents a significant advancement in materials science, aiming to combine the distinct properties of both organic and inorganic components to create new materials with synergistic or enhanced functionalities. researchgate.net Wet chemical synthesis, particularly "soft chemistry" routes, provides a versatile platform for producing these hybrids under mild conditions, typically at low temperatures (20–200 °C) in aqueous or organic solutions from molecular precursors. scispace.com This approach allows for the integration of organic polymers with inorganic this compound, yielding composite materials with unique characteristics.

The sol-gel process is another prominent wet chemical technique used for creating organic-inorganic hybrids. researchgate.net This method involves the hydrolysis of molecular precursors (like alkoxides) to form a colloidal suspension (sol), which then undergoes gelation to form a continuous network. researchgate.net While broadly applied, the principles can be adapted for incorporating organic components with inorganic networks. The use of organic materials connected to silane (B1218182) groups is common, as the Si-C bonds are stable in aqueous media, allowing for the integration of organic functionalities into the inorganic matrix. researchgate.net This technique offers molecular-level mixing of starting materials, which can lead to purer, more homogeneous materials with novel properties. scispace.comnih.gov

Parametric Optimization in this compound Synthesis for Targeted Material Attributes

The properties of synthesized this compound materials—such as purity, particle size, morphology, and crystal structure—are profoundly influenced by the conditions of the synthesis process. nih.gov Consequently, the systematic optimization of reaction parameters is crucial for tailoring the material's attributes to meet the demands of specific applications.

Wet chemical methods, including co-precipitation, offer significant advantages for controlling these characteristics. nih.gov Key parameters that are frequently optimized include reactant concentrations, temperature, pH, reaction time, and stirring speed. For instance, in the precipitation of calcium borates from an aqueous solution of borax and calcium chloride, the yield is highly dependent on the initial concentration of borax and the molar ratio of the reactants. google.com Research has shown that an optimal yield can be achieved with an initial borax concentration of 0.5 M and a CaO/B₂O₃ molar ratio of 0.5. google.com

Thermodynamic analysis coupled with experimental design methods, like the Taguchi method, provides a robust framework for optimization. In a process reacting ulexite (B576465) with methanol (B129727) and carbon dioxide to produce trimethyl borate and calcium carbonate, several parameters were optimized. sci-hub.se The study identified the optimal conditions for maximizing the extraction of B₂O₃ into the solution. sci-hub.se

The influence of these parameters is summarized in the table below, based on findings from various synthesis routes.

| Parameter | Range/Value | System/Method | Observed Effect | Source |

| Temperature | 80-120 °C | Ulexite + Methanol + CO₂ | Higher temperature (120 °C) favored B₂O₃ dissolution. | sci-hub.se |

| 900-970 °C | Co-precipitation | Crystalline tetraborate (CaB₄O₇) formed at 970 °C, while metaborate (CaB₂O₄) formed at 900 °C. nih.gov | nih.gov | |

| Pressure | 10-30 bar | Ulexite + Methanol + CO₂ | Higher pressure (30 bar) was optimal for the process. sci-hub.se | sci-hub.se |

| Reactant Ratio | CaO/B₂O₃: 0.2-0.6 | Borax + Calcium Chloride | Optimal yield achieved at a molar ratio of 0.5. google.com | google.com |

| Solid/Liquid: 0.05-0.20 g/mL | Ulexite + Methanol + CO₂ | A lower ratio of 0.05 g/mL was found to be optimal. sci-hub.se | sci-hub.se | |

| Stirring Speed | 500-750 rpm | Ulexite + Methanol + CO₂ | A higher speed of 750 rpm was optimal. sci-hub.se | sci-hub.se |

| Reaction/Annealing Time | 20-60 min | Ulexite + Methanol + CO₂ | A longer reaction time of 60 minutes was optimal. sci-hub.se | sci-hub.se |

| 3-5 hours (Annealing) | Co-precipitation | Transformation from amorphous to crystalline structure occurred after 5 hours of annealing at 700 °C. nih.gov | nih.gov | |

| pH | ~11 | Boron Wastewater Treatment | pH was the most positively effective parameter for lithium extraction in a related process. researchgate.net | researchgate.net |

Thermodynamic modeling is another powerful tool for predicting optimal conditions. Studies on the solid-state reaction between CaCO₃ and H₃BO₃ have shown that the formation of this compound (CaO·B₂O₃) is thermodynamically more favorable than that of calcium silicate (B1173343) (CaO·SiO₂) at temperatures between 1000-1200°C. sysrevpharm.org Such analyses help in defining the ideal stoichiometric ratios and temperature ranges to achieve the desired product with high efficiency. sysrevpharm.org

Sophisticated Structural Elucidation and Advanced Characterization of Calcium Borates

Spectroscopic Analysis for Chemical Bonding and Structural Units

Spectroscopic techniques are pivotal in elucidating the chemical bonding and fundamental structural motifs within calcium borates. By probing the interaction of electromagnetic radiation with the material, detailed information about functional groups, local atomic arrangements, and coordination environments can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups and Molecular Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and molecular vibrations within calcium borates. The vibrational modes of the borate (B1201080) network are primarily observed in three main regions of the infrared spectrum. mdpi.comresearchgate.net

The region between 1200 and 1600 cm⁻¹ is associated with the asymmetric stretching of the B-O bond in trigonal BO₃ units. scienceasia.org Specifically, bands around 1400 cm⁻¹ correspond to the B-O stretching in these trigonal units. mdpi.com Bands in the 800 to 1200 cm⁻¹ range are attributed to the B-O bond stretching of tetrahedral BO₄ units. mdpi.comscienceasia.org For instance, a peak around 907 cm⁻¹ is assigned to the B-O stretching vibration of BO₄ units in various borate groups. mdpi.com The third significant region, from 600 to 800 cm⁻¹, is related to the bending vibrations of different borate segments. mdpi.com A band observed around 700 cm⁻¹ is specifically linked to the bending of B-O-B bridges within the boron-oxygen network. mdpi.comscienceasia.org

In the study of calcium borate nanoparticles, FTIR spectra have confirmed the presence of these characteristic borate network peaks. mdpi.comnih.gov For example, in annealed CaB₄O₇ nanoparticles, absorption peaks at 687.62, 953.71, and 1345.78 cm⁻¹ are attributed to the borate network. mdpi.com The disappearance of O-H and C=O peaks after annealing indicates the evaporation of moisture and decomposition of organic precursors. mdpi.com The presence of BO₃ and BO₄ units is a common feature in various borate glass systems, and their relative proportions can be influenced by the addition of modifier oxides. scienceasia.orgbiointerfaceresearch.comresearchgate.netijrdo.orgdergipark.org.trpsu.edu For example, in calcium borovanadate glasses, the addition of V₂O₅ can lead to the conversion of BO₃ groups into BO₄ groups. biointerfaceresearch.com

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1200–1600 | Asymmetric stretching of B-O bonds in trigonal BO₃ units | scienceasia.org |

| ~1400 | B-O stretching in trigonal BO₃ units | mdpi.com |

| 800–1200 | B-O bond stretching of tetrahedral BO₄ units | mdpi.comscienceasia.org |

| ~907 | B-O stretching vibration of BO₄ units in tri-, tetra-, and pentaborate groups | mdpi.com |

| 600–800 | Bending vibrations of various borate segments | mdpi.com |

| ~700 | B-O-B bending vibrations in the borate network | mdpi.comscienceasia.org |

Raman Spectroscopy for Investigating Borate Network Local Arrangements and Structural Changes

Raman spectroscopy serves as a complementary vibrational technique to FTIR, offering detailed insights into the local arrangements and structural transformations within the borate network. researchgate.netpublish.csiro.aurajpub.com This method is particularly effective in identifying various superstructural units in borate glasses. indexcopernicus.com

In this compound glasses, the structure is influenced by the concentration of calcium oxide. researchgate.net At low CaO content, the network is primarily composed of boroxol rings and a smaller number of pentaborate groups. researchgate.net As the CaO content increases, other groups such as pentaborate, orthoborate, and metaborate (B1245444) groups become more prevalent, indicating that calcium ions act as network modifiers. researchgate.net

Specific Raman bands are associated with distinct structural units. For instance, a band around 806 cm⁻¹ is characteristic of the symmetric breathing vibration of boroxol rings. publish.csiro.au The addition of a modifier oxide, like CaO, leads to the appearance of a strong band at approximately 770 cm⁻¹, which is assigned to the breathing vibration of six-membered rings containing one BO₄ tetrahedron, such as those found in triborate, tetraborate (B1243019), or pentaborate groups. publish.csiro.au The conversion of BO₃ to BO₄ units upon the addition of modifiers is a key structural change that can be monitored by Raman spectroscopy. biointerfaceresearch.com

Other notable Raman bands include those around 475 cm⁻¹, attributed to B-O-B ring angle bending, and ~670 cm⁻¹, assigned to metaborate groups. publish.csiro.au In some this compound glass systems, a strong peak observed around 1286 cm⁻¹ is linked to B-O stretching vibrations in trigonal arrangements like pyroborate. biointerfaceresearch.com The presence of bands in the 1075-1150 cm⁻¹ range can indicate the existence of diborate groups. researchgate.net

| Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1286 | B-O stretching vibrations in trigonal arrangements (e.g., pyroborate) | biointerfaceresearch.com |

| 1075–1150 | Diborate groups | researchgate.net |

| ~806 | Symmetric breathing vibration of boroxol rings | publish.csiro.au |

| ~770 | Symmetric breathing vibration of six-membered rings with one BO₄ tetrahedron (penta-, tri-, tetraborate groups) | researchgate.netpublish.csiro.au |

| ~670 | Metaborate groups | publish.csiro.au |

| ~475 | B-O-B ring angle bending | publish.csiro.au |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Borate Derivative Determination and Coordination Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful technique for determining the types and quantities of borate derivatives and for probing the coordination environments of boron atoms. indexcopernicus.comresearchgate.net It is especially useful for quantifying the fraction of four-coordinated boron (N₄) versus three-coordinated boron. indexcopernicus.com

In polycrystalline calcium metaborate (CaB₂O₄), ¹¹B NMR studies have revealed a quadrupole coupling constant of 2.58 ± 0.02 MHz, which is consistent with values for three-coordinated boron. aip.orgaip.org However, the asymmetry parameter was found to be unusually high (0.55 ± 0.01), a feature attributed to the presence of a non-bridging oxygen in the boron's coordination sphere. aip.orgaip.org This highlights the sensitivity of NMR parameters to the local symmetry of the boron site. aip.org

The chemical shift in ¹¹B NMR is sensitive to the coordination number of boron. Generally, the transformation from trigonal planar BO₃ units (sp² hybridization) to tetrahedral BO₄ units (sp³ hybridization) upon the addition of a modifier results in a shift in the NMR signal. nih.gov Specifically, an increase in the number of sp³ hybridized boron atoms leads to a shift towards a higher field. nih.gov

Studies on various borate systems have shown that while the ¹¹B NMR parameters are highly sensitive to the boron coordination number, they can also provide subtle information about the local structural environment, such as the influence of next-nearest-neighbor cations and hydrogen bonding. researchgate.net For instance, in a series of anhydrous, polycrystalline, binary borates, the isotropic chemical shifts for three-coordinate boron were found to increase with the replacement of bridging oxygens by non-bridging oxygens. stanford.edu This demonstrates that small variations in ¹¹B chemical shifts can be used to probe detailed local structural environments. researchgate.netstanford.edu

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemical State and Tribological Mechanism Studies

While not as commonly reported for the bulk structural characterization of calcium borates as the other spectroscopic methods, X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide valuable information about the elemental composition and chemical states of atoms on the surface of a material. This information is crucial for understanding surface-related phenomena such as tribological (friction and wear) mechanisms.

In the context of materials science, XPS is used to identify the elements present on a surface and their oxidation states. For borate-containing materials, XPS can confirm the presence of boron and oxygen and provide insights into the B-O bonding environment at the surface. For example, in studies of materials containing this compound as a component, XPS has been used to confirm the surface deposition of the compound.

Although specific detailed XPS studies focusing solely on the tribological mechanisms of pure this compound are not extensively available in the provided context, the technique's utility in analyzing the chemical nature of tribofilms is well-established. For other borate-based lubricants, XPS analysis of worn surfaces has revealed the formation of a tribofilm containing borate structures, which contributes to their lubricating properties. It is plausible that similar mechanisms, which could be elucidated by XPS, are at play for this compound.

Diffraction-Based Structural Investigations

Diffraction techniques are indispensable for determining the long-range atomic order in crystalline materials, providing fundamental information about phase composition, crystal structure, and lattice parameters.

X-ray Diffraction (XRD) for Crystalline Phase Identification, Lattice Parameters, and Crystallinity Assessment

X-ray Diffraction (XRD) is a primary technique for characterizing the crystalline nature of calcium borates. It is used to identify the specific crystalline phases present, determine their lattice parameters, and assess the degree of crystallinity. nih.govnih.gov

The synthesis of this compound often involves a thermal treatment or annealing step, and XRD is crucial for monitoring the transformation from an amorphous to a crystalline state. For example, in the synthesis of this compound nanoparticles via co-precipitation, XRD patterns have shown that samples can be amorphous at lower annealing temperatures (e.g., 700 °C) and begin to crystallize at higher temperatures. nih.govresearchgate.net The specific crystalline phases that form are dependent on the temperature and duration of annealing. nih.gov Studies have shown the formation of calcium metaborate (CaB₂O₄) at temperatures around 750-900 °C, and calcium tetraborate (CaB₄O₇) at higher temperatures like 970 °C. nih.govnih.gov

XRD is also used to identify the crystal structure of newly synthesized borate compounds. For instance, a novel non-centrosymmetric borate, NdSr₄O(BO₃)₃, and its solid solutions with calcium, Nd(Ca₁₋ₓSrₓ)₄O(BO₃)₃, were identified as having a monoclinic crystal system. mdpi.com Similarly, the crystal structure of priceite, a hydrated this compound with the formula Ca₂B₅O₇(OH)₅·H₂O, was determined to be monoclinic (space group P21/c) using synchrotron powder XRD data. arizona.edu

Furthermore, XRD analysis can confirm the successful synthesis of specific borate compounds, such as the monoclinic Ca₂B₂O₅·H₂O phase formed through hydrothermal synthesis. scientific.net The technique is also essential in studies investigating the incorporation of borate into other materials, for example, confirming the primary crystalline phase as β-tricalcium phosphate (B84403) in boron-containing calcium phosphate ceramics. mdpi.com

| This compound Phase | Crystal System | Synthesis/Annealing Conditions | Reference |

|---|---|---|---|

| CaB₂O₄ (Metaborate) | - | Annealed at 750-900 °C | nih.gov |

| CaB₄O₇ (Tetraborate) | - | Annealed at 970 °C | nih.govnih.gov |

| Ca₂B₂O₅·H₂O | Monoclinic | Hydrothermal synthesis at 180 °C | scientific.net |

| Priceite (Ca₂B₅O₇(OH)₅·H₂O) | Monoclinic | - | arizona.edu |

| Amorphous this compound | Amorphous | Annealed at 700 °C | nih.govresearchgate.net |

Selected-Area Electron Diffraction (SAED) for Single Crystalline Structure Confirmation

Selected-Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique utilized to determine the crystallographic structure of materials. In the study of calcium borates, SAED is instrumental in confirming the single-crystalline nature of synthesized structures, such as whiskers.

When this compound whiskers are synthesized, for instance via a hydrothermal method, SAED patterns are used to verify their crystal structure. For example, whiskers identified as monoclinic Ca₂B₂O₅·H₂O through X-ray diffraction (XRD) have been further analyzed using SAED. nih.govresearchgate.net The resulting diffraction pattern, consisting of distinct, ordered spots rather than diffuse rings (characteristic of polycrystalline or amorphous materials), provides clear evidence that the whiskers are single crystals. nih.govresearchgate.net This confirmation is crucial for understanding the material's properties, as single-crystalline structures often exhibit superior mechanical and physical characteristics compared to their polycrystalline counterparts. The technique involves directing a focused electron beam onto a specific area of the specimen and analyzing the resulting diffraction pattern, which is a reciprocal lattice projection of the crystal structure. patsnap.com

Microscopic and Morphological Characterization

The microscopic and morphological features of calcium borates are critical to their application and performance. High-resolution imaging techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for this characterization.

Transmission Electron Microscopy (TEM) provides high-resolution imaging that is essential for analyzing the size, size distribution, and morphology of this compound nanoparticles. Studies have shown that the synthesis conditions, particularly annealing temperature and time, significantly influence these characteristics.

For instance, this compound nanoparticles synthesized via co-precipitation and subsequently subjected to thermal treatment exhibit a clear evolution in particle size with increasing temperature. nih.govfishersci.no TEM analysis reveals that particles can have an average size as small as 6 nm. fishersci.no As the annealing temperature is increased, the average particle size grows. This growth is a result of the nanoparticles gaining thermal energy, which promotes further nucleation and growth. fishersci.no The morphology of these nanoparticles is often observed to be spherical with a relatively uniform distribution. fishersci.no In other studies, hydrothermally synthesized this compound has been shown to form polyhedral sheets with sizes ranging from 50-100 nm.

The following table summarizes findings from a study on the effect of annealing temperature on the size of this compound nanoparticles. fishersci.no

| Annealing Temperature (°C) | Annealing Time (h) | Average Particle Size (nm) |

| As-precipitated | - | 6 |

| 700 | 2 | 6 |

| 970 | 2 | 14 |

This interactive table is based on data from a study on the facile synthesis of this compound nanoparticles. fishersci.no

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface topography and microstructure of this compound materials over a larger area than TEM. It provides valuable information on the morphology of synthesized powders, whiskers, and sintered ceramics.

SEM is also employed to study the microstructure of sintered ceramics. For instance, in borate-containing β-tricalcium phosphate ceramics sintered at 1100 °C, SEM analysis revealed a homogeneous microstructure with grain sizes of 1–2 µm and pore sizes of 2–5 µm. This level of microstructural detail is crucial for understanding the mechanical properties and performance of the ceramic material.

The table below details morphological characteristics of this compound whiskers observed via SEM. nih.govresearchgate.net

| Morphological Parameter | Dimension |

| Length | 50 - 100 µm |

| Diameter | 1.0 - 3.0 µm |

This interactive table presents data from a study on the hydrothermal synthesis of this compound whiskers. nih.govresearchgate.net

Thermal Analysis for Structural Stability and Transformation Kinetics

Thermal analysis techniques are critical for understanding the structural stability, phase transitions, and decomposition kinetics of this compound compounds. These methods provide essential data on how the materials behave upon heating.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are frequently used in tandem to study the thermal behavior of calcium borates. TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating endothermic or exothermic events.

For hydrated calcium borates, such as colemanite (2CaO·3B₂O₃·5H₂O), TGA-DTA reveals a multi-stage decomposition process. A major endothermic mass loss, corresponding to dehydration, typically begins around 370 °C. nih.gov This dehydration can occur in multiple steps within a narrow temperature range, as indicated by overlapping sharp peaks in the DTA curve at approximately 387 °C and 403 °C. nih.gov

In another example, the thermal decomposition of calcium fructoborate (Ca(C₆H₁₀O₆BO)₂·3.5H₂O) was studied using TGA and DTA. The analysis showed an initial mass loss up to about 130 °C, attributed to the release of hydration water. uomustansiriyah.edu.iq This was followed by three distinct degradation steps of the anhydrous compound at higher temperatures, ultimately yielding calcium metaborate (CaB₂O₄) as the final solid residue. uomustansiriyah.edu.iq

The following table presents data from the TGA-DTA analysis of calcium fructoborate. uomustansiriyah.edu.iq

| Temperature Range (°C) | Mass Loss (%) | Associated DTA Signal (°C) | Process |

| Up to ~130 | 12.26 | 67 (weak endotherm) | Release of hydration water |

| 130 - 220 | 17.10 | 181 (endotherm) | Decomposition Step 1 |

| 220 - 410 | 30.85 | 315 (exotherm) | Decomposition Step 2 |

| 410 - 600 | 23.87 | 452 (strong exotherm) | Decomposition Step 3 |

This interactive table is based on data from a study on the pyrolysis of calcium fructoborate. uomustansiriyah.edu.iq

Simultaneous Thermal Analysis (STA) combines TGA and DTA (or DSC) into a single measurement, providing a comprehensive thermal profile of a material from one sample run. researchgate.neteasychem.org This is particularly useful for studying complex thermal events, such as the release of hydration water and subsequent decomposition in this compound precursors.

The thermal characteristics of a gel product used for synthesizing calcium hexaboride (CaB₆) were investigated using STA. The analysis, conducted up to 700 °C, identified a significant decomposition peak around 400 °C. A notable weight loss occurred between 250 °C and 550 °C, which was crucial for determining the appropriate temperature for the thermal decomposition of the gel precursor.

In the study of hydrated calcium hexaborate synthesized via a hydrothermal method, STA was employed to characterize its thermal properties. nih.gov The analysis provides information on the temperatures at which hydration water is released and any subsequent phase transformations or decomposition events occur. For instance, the analysis of hydrothermally synthesized this compound whiskers (Ca₂B₂O₅·H₂O) showed the release of crystal water in the temperature range of 370–425 °C. nih.govresearchgate.net

Specialized Analytical Methods for Particle and Surface Properties

The comprehensive characterization of calcium borates extends beyond bulk chemical and structural analysis to include the evaluation of their particulate and surface characteristics. These properties are critical in applications where this compound is used as an additive in polymers, lubricants, or coatings, as they govern its dispersibility, reactivity, and interaction with surrounding media. Specialized analytical methods are employed to quantify these characteristics, providing crucial data for material optimization and performance prediction.

Dynamic Light Scattering (DLS) for Particle Size Distribution in Dispersions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to determine the size distribution of submicron particles and molecules suspended in a liquid. wikidata.orgatamankimya.com The method works by illuminating the sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. wikidata.org These fluctuations are caused by the Brownian motion of the particles in the dispersion; smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, leading to slower fluctuations. atamankimya.com By analyzing these intensity fluctuations, a translational diffusion coefficient is determined, which is then used to calculate the hydrodynamic radius of the particles via the Stokes-Einstein relationship. nih.gov DLS is particularly well-suited for analyzing nanoparticles and colloids, with a measurement range typically from less than a nanometer up to about 10 micrometers. wikidata.orgwikipedia.org

In the study of calcium borates, DLS is a valuable tool for assessing the particle size distribution, which is a critical parameter for its application performance. For instance, in flame retardant applications, a fine and uniform dispersion of this compound particles within a polymer matrix is essential for efficacy. wikipedia.orgnih.gov Research has shown that the synthesis method and subsequent surface modifications significantly influence the particle size of calcium borates. Studies have reported various particle sizes depending on the specific form and preparation method of the this compound. For example, hydrothermally synthesized priceite (4CaO·5B2O3·7H2O), a type of this compound, was found to have a median diameter of 5.96 µm after surface modification with sodium stearate (B1226849). nih.gov In other research, this compound nanoparticles prepared via an in-situ modification method exhibited average particle sizes in the range of 50-200 nm. nih.gov Similarly, surface-modified this compound nanoparticles developed as a lubricant additive were found to have an average size between 50 and 100 nm. nih.gov The development of two-dimensional this compound nanoslices capped with stearic acid resulted in particles with a thickness of approximately 20 nm and a length ranging from 200 nm to several micrometers. uni.lu

| This compound Type | Analytical Method | Reported Particle Size | Reference |

|---|---|---|---|

| Modified Priceite (4CaO·5B2O3·7H2O) | Particle Size Distribution Analysis | 5.96 µm (median diameter) | nih.gov |

| Oil-Soluble Nanoparticles | Transmission Electron Microscope (TEM) | 50-200 nm (average size) | nih.gov |

| Surface-Modified Nanoparticles (Lubricant Additive) | Transmission Electron Microscope (TEM) | 50-100 nm (average size) | nih.gov |

| 2D Nanoslices (Stearic Acid Capped) | Scanning/Transmission Electron Microscopy (SEM/TEM) | ~20 nm (thickness), 200 nm - several µm (length) | uni.lu |

| Crystalline Calcium Hexaborate Tetrahydrate | Particle Size Analysis | 90% < 75 µm | wikipedia.orgnih.gov |

Contact Angle Measurements for Wettability and Surface Energy Investigations

Contact angle measurement is a fundamental method for quantifying the wettability of a solid surface by a liquid. uni.lu The contact angle is the angle formed at the three-phase boundary where a liquid, vapor, and solid intersect. nih.gov This angle provides a quantitative measure of the interaction between the liquid and the solid surface. A low contact angle (typically <90°) indicates that the liquid spreads well over the surface, signifying high wettability (a hydrophilic surface). Conversely, a high contact angle (>90°) suggests poor wettability, where the liquid minimizes its contact with the surface (a hydrophobic surface). nih.gov By measuring the contact angle with several liquids of known surface tension components (both polar and dispersive), the surface energy of the solid can be calculated. uni.lunih.gov This information is crucial for understanding and optimizing adhesion, coating performance, and the dispersibility of particles in a liquid medium. uni.lu

For this compound, surface properties are paramount, especially when used as a filler or additive. Unmodified this compound is generally hydrophilic, which can lead to poor compatibility and dispersion in non-polar polymer matrices or oil-based lubricants. To overcome this, surface modification is often employed to render the surface hydrophobic. Contact angle measurements are the primary tool to verify the success of such modifications. Research has demonstrated a significant increase in the water contact angle of this compound after surface treatment. For example, this compound nanoparticles modified with lauric acid were shown to have their surface altered from hydrophilic to hydrophobic, with one study reporting a contact angle of 120° for the modified flat surface. nih.gov Another study involving the modification of priceite with sodium stearate achieved a contact angle of up to 121.23°, confirming a successful hydrophobic modification. nih.gov Investigations into another form of hydrous this compound, colemanite, have also utilized contact angle measurements with liquids like diiodomethane (B129776) to probe its surface characteristics. nih.gov These studies underscore the importance of contact angle analysis in tailoring the surface properties of calcium borates for specific applications. nih.govnih.govnih.gov

| This compound Type | Surface Modifier | Contact Angle (Water) | Surface Property | Reference |

|---|---|---|---|---|

| This compound Nanoparticles | Lauric Acid | 120° | Hydrophobic | nih.gov |

| Priceite (4CaO·5B2O3·7H2O) | Sodium Stearate | 121.23° | Hydrophobic | nih.gov |

| This compound Nanoparticles | Oleic Acid | Changed from hydrophilic to hydrophobic | Hydrophobic | nih.gov |

| 2D this compound Nanoslice | Stearic Acid | Not specified, but described as hydrophobic | Hydrophobic | uni.lu |

Theoretical and Computational Approaches in Calcium Borate Systems

Density Functional Theory (DFT) for Electronic Structure, Molecular Conformation, and Vibrational Spectra Assignment

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for analyzing and interpreting experimental data for solid-state materials. royalsocietypublishing.org Modern DFT simulation codes are capable of calculating a wide range of properties, including structural, chemical, optical, spectroscopic, elastic, and vibrational phenomena. royalsocietypublishing.org

In the context of calcium borate (B1201080) and related compounds, DFT calculations are used to determine:

Electronic Structure: DFT can elucidate the arrangement of electrons in the material, which governs its chemical bonding and electronic properties. For instance, in a study of Ca(II) complexes with porphyrazine, DFT calculations revealed the nature of the Ca-N bonds, finding them to have a larger ionic contribution compared to similar Zn-N bonds. nih.gov While not directly on calcium borate, this illustrates the capability of DFT to probe the electronic environment of the calcium ion.

Molecular Conformation: DFT can be used to determine the most stable three-dimensional arrangement of atoms in a molecule or crystal unit. The theory allows for the optimization of geometries to find the lowest energy conformer. researchgate.net

Vibrational Spectra Assignment: Theoretical calculations of vibrational frequencies using DFT are crucial for interpreting experimental infrared (IR) and Raman spectra. royalsocietypublishing.org By calculating the vibrational modes of a specific molecular or crystal structure, researchers can assign the peaks in experimental spectra to specific atomic motions, such as stretching or bending of bonds. royalsocietypublishing.orgmdpi.com This has been successfully applied to various carbonate crystals, where linear dependencies of vibrational frequencies on the cation radius were established, providing predictive power for new compounds. mdpi.com

Molecular Dynamics Simulations for Network Structure and Elastic Properties of Borate Glasses

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for investigating the structure and properties of amorphous materials like glasses. osti.govarxiv.orgresearchgate.net

For this compound glasses, MD simulations have been used to:

Develop Interaction Potentials: New interaction potentials have been developed to accurately model the forces between atoms in alkaline earth borate glasses. osti.govarxiv.org These potentials are essential for running realistic MD simulations.

Investigate Network Structure: MD simulations provide insights into the atomic-level structure of the glass network. researchgate.net A key feature of borate glasses is the ability of boron atoms to exist in either three-fold (BO₃) or four-fold (BO₄) coordination with oxygen. The fraction of four-fold coordinated boron (N₄) significantly influences the properties of the glass. osti.govarxiv.org

Predict Elastic Properties: MD simulations can be used to calculate mechanical properties such as elastic moduli. Studies have shown that in alkaline earth borates, the elastic moduli are dominated by the fraction of four-fold coordinated boron. osti.govarxiv.org this compound glasses with a higher N₄ value exhibit a more rigid network structure and consequently higher elastic moduli. osti.govarxiv.org

The following table highlights findings from MD simulations on alkaline earth borate glasses.

| Property | Influencing Factor in Borate Glasses | Observation for this compound | Reference |

| Elastic Moduli | Dominated by the fraction of four-fold coordinated boron (N₄). osti.govarxiv.org | Higher N₄ leads to a more rigid network and higher elastic moduli. osti.govarxiv.org | osti.gov, arxiv.org |

| Network Structure | Competition between network depolymerization and formation of new bonds with modifiers. osti.govarxiv.org | The formation of BO₄ units is a key structural feature. osti.govarxiv.org | osti.gov, arxiv.org |

Thermodynamic Modeling and Kinetic Analysis of this compound Formation Reactions

Thermodynamic modeling and kinetic analysis are used to understand the feasibility, spontaneity, and rate of chemical reactions. These approaches have been applied to the formation of calcium borates from raw materials and the decomposition of hydrated this compound minerals.

A thermodynamic analysis of the formation of calcium borates from the reaction of calcium carbonate (CaCO₃) and boric acid (H₃BO₃) has been conducted to determine the influence of temperature on the Gibbs free energy (ΔGº) of the reactions. sysrevpharm.org The study found that the formation of calcium metaborate (B1245444) (CaB₂O₄) from this reaction is thermodynamically probable, and the process conditions can be optimized based on thermodynamic calculations. sysrevpharm.org

Kinetic studies have been performed on the thermal decomposition of hydrated this compound minerals like inyoite (Ca₂B₆O₆(OH)₁₀ · 8H₂O) and pandermite (Ca₄B₁₀O₁₉·7H₂O). researchgate.netresearchgate.net These studies typically involve thermogravimetric analysis (TGA) to monitor mass loss as a function of temperature. The data is then analyzed using various kinetic models (e.g., Coats-Redfern, Kissinger-Akahira-Sunose) to determine kinetic parameters such as activation energy (Ea). researchgate.netresearchgate.net For instance, the thermal decomposition of inyoite was found to occur in two steps (dehydration and dehydroxylation), and the activation energies for these steps were calculated. researchgate.net Thermodynamic parameters like enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) change are also determined, indicating whether the reactions are endothermic, spontaneous, and the degree of disorder in the system. researchgate.net

The table below presents a summary of kinetic and thermodynamic findings for the decomposition of a hydrated this compound mineral.

| Mineral | Reaction Steps | Kinetic Parameters (Activation Energy, Ea) | Thermodynamic Parameters (ΔH, ΔG, ΔS) | Reference |

| Inyoite (Ca₂B₆O₆(OH)₁₀ · 8H₂O) | Dehydration & Dehydroxylation | Step 1: ~71.61 kJ/mol, Step 2: ~30.71 kJ/mol | Positive ΔH and ΔG (endothermic, non-spontaneous), Negative ΔS (slow reaction, decreased disorder) | researchgate.net |

Innovations in Calcium Borate Based Advanced Materials and Functional Applications

Calcium Borates in Advanced Energy Storage and Conversion Systems

Calcium borate (B1201080) and its derivatives are emerging as critical components in the development of next-generation energy technologies. Their unique chemical properties are being harnessed to address challenges in high-density energy storage, particularly in calcium-ion batteries and hydrogen storage systems.

Electrolyte and Anode Passivation Layer Development for Calcium-Ion Batteries

The advancement of rechargeable calcium-ion batteries (CIBs) has been significantly hindered by the lack of stable and efficient electrolytes that permit reversible calcium plating and stripping. acs.org A primary issue is the formation of a passivation layer on the calcium metal anode, which can block ion transport. nih.govnih.gov Research has shown that borate-based compounds are key to engineering a functional solid electrolyte interphase (SEI), a specialized passivation layer that allows Ca²⁺ migration while preventing further electrolyte decomposition. icmab.esdtu.dkresearchgate.net

The presence of borate species in the electrolyte has been identified as a crucial factor for enabling Ca²⁺ transport through this layer, thus facilitating electrodeposition. dtu.dkresearchgate.net For instance, electrolytes containing calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) have been shown to form a passivation layer that is permeable to calcium cations, effectively behaving as an SEI. dtu.dk This is in contrast to other salts like Ca(TFSI)₂, which form an ionically blocking layer. dtu.dk A pre-passivation of the electrode using a borate-containing electrolyte can create a stable, borate-rich SEI that subsequently allows for reversible calcium plating even in less compatible electrolytes. nih.govrsc.org The proposed mechanism involves the decomposition of the borate anions (like BF₄⁻) to form a crosslinked boron-based polymeric matrix, which constitutes the SEI. nih.govrsc.org

Recent breakthroughs have introduced new borate-based salts, such as calcium tetrakis(hexafluoroisopropyloxy)borate (Ca[B(hfip)₄]₂), which exhibit high ionic conductivity (~8 mS cm⁻¹), high oxidative stability (up to 4.5 V vs Ca²⁺/Ca), and good compatibility with the calcium metal anode. nih.govacs.orgchemrxiv.org These advanced electrolytes support the formation of a passivating layer that enables prolonged cycling, opening avenues for the development of high-energy-density calcium metal batteries. acs.org

Computational Studies and Experimental Investigations for Hydrogen Storage Materials (e.g., Calcium Borohydride)

Calcium borohydride (B1222165) (Ca(BH₄)₂) is considered a highly promising material for solid-state hydrogen storage due to its high gravimetric hydrogen capacity and favorable thermodynamics. researchgate.netmdpi.com It has a theoretical hydrogen content of 11.5 wt% and a practical reversible capacity of 9.6 wt%. mdpi.comnih.govacs.org

Computational Studies: Density Functional Theory (DFT) calculations have been extensively used to study the properties of Ca(BH₄)₂. mdpi.comanu.edu.auacs.org These computational studies have investigated the crystal structures of its various polymorphs (α- and β-Ca(BH₄)₂), explored potential dehydrogenation intermediates like CaB₂Hₓ, and predicted decomposition pathways. researchgate.netanu.edu.auacs.org Theoretical calculations help in understanding the material's stability and the energy barriers associated with hydrogen release. researchgate.netmdpi.com For example, DFT calculations of free energy have been used to predict new intermediate compounds in the decomposition process, such as CaB₂H₆. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Theoretical Hydrogen Content | 11.5 wt% | researchgate.netmdpi.com |

| Reversible Hydrogen Capacity | 9.6 wt% | nih.govacs.org |

| Dehydrogenation Temperature | 350–500 °C | mdpi.comsemanticscholar.org |

| Decomposition Products | CaH₂ and CaB₆ | nih.govacs.org |

Applications in Fire Retardancy and Flame Suppression Technologies

Calcium borates are effective, halogen-free flame retardants utilized in a variety of materials to enhance their resistance to fire. researchgate.net Their utility stems from their low toxicity and multifaceted flame retardant actions. researchgate.net

Integration into Polymer Composites for Enhanced Flammability Resistance (e.g., Epoxy Molding Compounds)

Calcium borate is incorporated into polymer composites to improve their fire safety. researchgate.net It can be used alone or as a synergist with other flame retardants like ammonium (B1175870) polyphosphate or metal hydroxides to boost performance. researchgate.netnih.gov In epoxy molding compounds used for semiconductor packaging, the addition of a small volume of this compound significantly decreases flammability. researchgate.net Studies have shown that calcium borates can be more effective than zinc borates at low loading levels in epoxy compounds. researchgate.net When combined with ammonium polyphosphate in epoxy/glass fiber composites, a synergistic effect is observed, leading to the formation of more protective char. researchgate.net The integration of this compound into composites like calcium alginate has also been shown to create materials with excellent thermal stability and nonflammability, achieving a Limiting Oxygen Index (LOI) higher than 60. mdpi.comnih.gov

| Material | Limiting Oxygen Index (LOI) | Peak Heat Release Rate (PHRR) | Reference |

|---|---|---|---|

| Calcium Alginate (CA) | 48 | Higher | mdpi.com |

| CA/Nano-Calcium Borate (CAB) | >60 | Lower | mdpi.com |

Surface Modification of Cellulosic Fabrics for Improved Flame Retardant Efficacy

Cellulosic materials such as cotton are inherently flammable. borax.com this compound particles can be applied to the surface of these fabrics to impart flame retardancy. researchgate.net An environmentally benign co-precipitation method can be used to synthesize sub-micron sized this compound particles, which are then integrated into the cotton fabric. researchgate.net This surface treatment enhances the fabric's thermal stability and fire resistance. researchgate.net Borate compounds are particularly effective at preventing smoldering combustion, a common issue with cellulose (B213188) insulation. borax.com The treatment functions by forming an insulating layer on the fiber surface when exposed to heat. researchgate.net While highly effective, these treatments are often non-durable and may not withstand laundering, making them suitable for applications like insulation, upholstery, and draperies. borax.comfibre2fashion.com

Mechanistic Studies of Flame Retardant Action in this compound Systems

The flame retardant mechanism of this compound is a multi-step process that occurs in both the condensed (solid) and gas phases. mdpi.com

Endothermic Decomposition: When heated to temperatures above 300°C, hydrated this compound releases its crystal water. quora.com This is an endothermic process that absorbs a significant amount of heat, thereby lowering the temperature of the material's surface and slowing down pyrolysis. researchgate.netquora.com

Dilution of Gases: The released water vapor dilutes the concentration of oxygen and flammable gases in the air surrounding the material, which helps to suppress the combustion reaction. quora.com

Formation of a Protective Layer: Upon further heating, the this compound forms a glassy, vitreous layer of boron oxide or a carbonaceous char on the surface of the polymer. mdpi.comquora.comborax.com This layer acts as a physical barrier, insulating the underlying material from heat and preventing oxygen from reaching the fuel source, thus inhibiting further burning and flame spread. mdpi.comquora.comborax.com

This char-promoting action is a key benefit, as it reduces the amount of flammable material that can be converted into smoke and combustible gases. borax.com

Utilization in Optical and Radiation-Sensitive Materials

This compound compounds are integral to the development of specialized optical and radiation-sensitive materials due to their unique structural and electronic properties. Their wide transparency range, high laser damage threshold, and good thermal and chemical stability make them suitable hosts for various optical applications. mdpi.comnih.gov Research has focused on harnessing these characteristics for high-dose radiation measurement, creating advanced nonlinear optical crystals, and developing novel phosphor materials for luminescence.

Thermoluminescent Dosimetry Research for High Radiation Dose Measurement

This compound has emerged as a significant material in the field of thermoluminescent dosimetry (TLD), particularly for measuring high doses of ionizing radiation. utm.my Materials that exhibit thermoluminescence absorb and trap energy from ionizing radiation within their crystal lattice; when heated, this energy is released as light, with the intensity proportional to the radiation dose received. wikipedia.org Borate-based materials are of particular interest for TLD applications due to their chemical stability, low hygroscopic nature, and an effective atomic number (Zeff) that is close to that of human tissue, making them valuable for medical and environmental dosimetry. researchgate.netepj-conferences.orgresearchgate.net

Research into this compound glass systems, often prepared by the melt quenching method, has shown promising results for dosimetry. epj-conferences.org Studies have investigated various compositions of this compound, such as the xCaO-(100-x)B2O3 system, to find the most stable formulations. epj-conferences.org The introduction of dopants, particularly rare-earth elements like dysprosium (Dy), significantly enhances the thermoluminescent properties. For instance, doping this compound glass with dysprosium can increase the signal sensitivity threefold compared to undoped samples. researchgate.net

Key findings from dosimetry research on doped this compound glass include:

Optimal Dopant Concentration: Studies have identified an optimal concentration for dopants to maximize the TL response. For Dy2O3-doped this compound glass, a concentration of 0.3 mol% was found to produce the highest TL intensity. epj-conferences.org

High-Temperature Glow Peak: The material exhibits a well-defined, single, broad glow peak at a high temperature (around 286°C), which is a desirable characteristic for a stable dosimeter. epj-conferences.org

Linear Dose Response: Dysprosium-doped this compound glass demonstrates a good linear relationship between the TL response and the absorbed radiation dose over a significant range (e.g., 0.5-4.0 Gy), which is crucial for accurate dose measurement. epj-conferences.org

Good Reproducibility and Sensitivity: The material shows considerable sensitivity and good reproducibility, essential for reliable dosimetry. epj-conferences.org